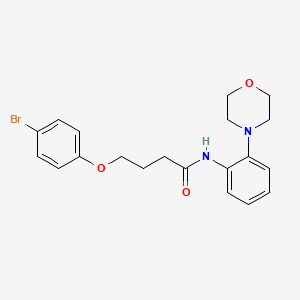
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide is a synthetic organic compound that features a bromophenoxy group and a morpholinophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent.
Coupling with the butanamide backbone: The bromophenoxy intermediate is then coupled with a butanamide derivative under suitable conditions, often involving a base and a coupling reagent.
Introduction of the morpholinophenyl group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the butanamide backbone.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may confer unique properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Propiedades
Fórmula molecular |
C20H23BrN2O3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
4-(4-bromophenoxy)-N-(2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C20H23BrN2O3/c21-16-7-9-17(10-8-16)26-13-3-6-20(24)22-18-4-1-2-5-19(18)23-11-14-25-15-12-23/h1-2,4-5,7-10H,3,6,11-15H2,(H,22,24) |
Clave InChI |
VCRNWJGOPKDXBI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)CCCOC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
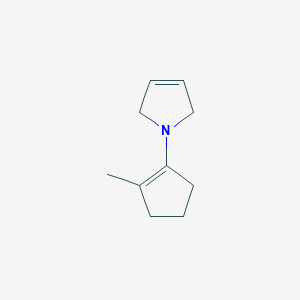
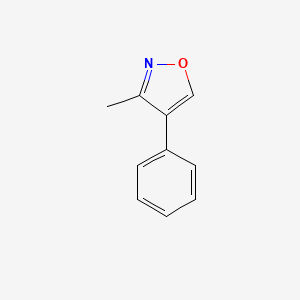
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
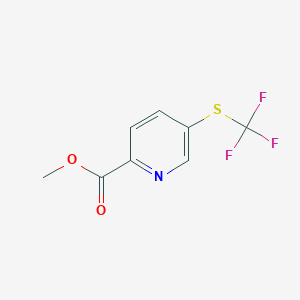

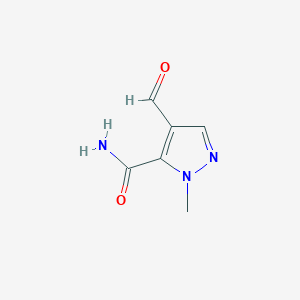

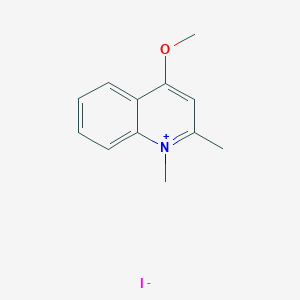
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)

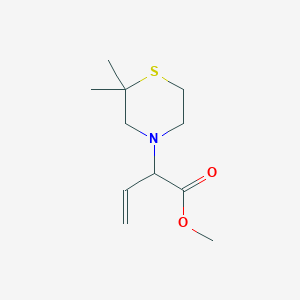
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
